molecular formula C6H11ClN2O B12942816 6-Amino-4-azaspiro[2.4]heptan-5-one hydrochloride

6-Amino-4-azaspiro[2.4]heptan-5-one hydrochloride

Cat. No.: B12942816
M. Wt: 162.62 g/mol
InChI Key: ZWPKNWSDHOKFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-azaspiro[24]heptan-5-one hydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-azaspiro[2.4]heptan-5-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing an amino group and a ketone functionality. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-azaspiro[2.4]heptan-5-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

6-Amino-4-azaspiro[2.4]heptan-5-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-4-azaspiro[2.4]heptan-5-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Azaspiro[2.4]heptan-6-one: This compound has a similar spirocyclic structure but differs in the position of the amino group.

    4-Azaspiro[2.4]heptan-5-one: Another similar compound with variations in the functional groups attached to the spirocyclic core.

Uniqueness

6-Amino-4-azaspiro[2.4]heptan-5-one hydrochloride is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62 g/mol

IUPAC Name

6-amino-4-azaspiro[2.4]heptan-5-one;hydrochloride

InChI

InChI=1S/C6H10N2O.ClH/c7-4-3-6(1-2-6)8-5(4)9;/h4H,1-3,7H2,(H,8,9);1H

InChI Key

ZWPKNWSDHOKFCP-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(C(=O)N2)N.Cl

Origin of Product

United States

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